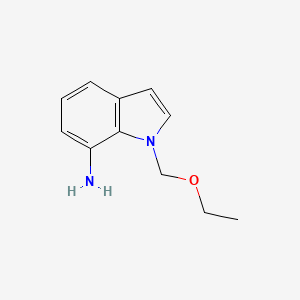

1-(ethoxymethyl)-1H-indol-7-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(ethoxymethyl)indol-7-amine |

InChI |

InChI=1S/C11H14N2O/c1-2-14-8-13-7-6-9-4-3-5-10(12)11(9)13/h3-7H,2,8,12H2,1H3 |

InChI Key |

QCOAVBBEOQQVBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C=CC2=C1C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxymethyl 1h Indol 7 Amine

Chemical Synthesis

The synthesis of indol-7-amine derivatives often necessitates the use of a protecting group for the indole (B1671886) nitrogen to prevent unwanted side reactions during subsequent functionalization steps. The ethoxymethyl (EOM) group, present in 1-(ethoxymethyl)-1H-indol-7-amine, serves as such a protective moiety. The selective cleavage and removal of this N-protecting group is a critical final step to yield the free N-H indole, 1H-indol-7-amine. The methodologies for removing N-alkoxymethyl groups, such as methoxymethyl (MOM) and the structurally related [2-(trimethylsilyl)ethoxy]methyl (SEM) group, are well-established in organic synthesis and are applicable to the deprotection of the N-ethoxymethyl group.

Research into the deprotection of analogous N-protected indoles provides insight into the viable methods for removing the ethoxymethyl group. For instance, the widely used SEM group can be removed from the indole nitrogen by treatment with reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) or by refluxing with aqueous hydrochloric acid in ethanol. researchgate.net The MOM group, another close analog, has also been shown to be removable under various conditions. nih.govnih.gov While basic conditions have been explored for MOM group removal on oxindole (B195798) systems, acidic conditions are more commonly employed for indoles. nih.gov

The selection of a specific deprotection protocol for this compound would require careful consideration of the stability of the 7-amino group. Harsh acidic conditions could potentially lead to side reactions involving the amine functionality. Therefore, milder deprotection methods are often preferred.

Detailed research findings on the deprotection of related N-protected indoles are summarized in the table below, illustrating the typical reagents and conditions employed for such transformations. These examples serve as a guide for the selective removal of the N-ethoxymethyl group from the target compound.

| N-Protecting Group | Substrate | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|---|

| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | N-SEM Protected Indazole | Aqueous Hydrochloric Acid, Ethanol, Reflux | Removal of SEM group | researchgate.net |

| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | N-SEM Protected Indazole | Tetra-n-butylammonium fluoride (TBAF), Tetrahydrofuran (THF) | Removal of SEM group | researchgate.net |

| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | 1-SEM-pyrrole / 1-SEM-indole derivatives | Anhydrous Tetra-n-butylammonium fluoride (TBAF) | Deprotection to parent pyrrole (B145914) or indole | colab.ws |

| Methoxymethyl (MOM) | N-MOM Protected Indole Derivative | Acidic Conditions (e.g., HCl) | Cleavage of MOM group | nih.gov |

| Methoxymethyl (MOM) | N-MOM Oxindole | Basic Conditions (e.g., NaOMe-MeOH) | Cleavage of MOM group | nih.gov |

Chemical Reactivity and Transformations of 1 Ethoxymethyl 1h Indol 7 Amine

Reactions Involving the C-7 Amine Functionality

The primary amine at the C-7 position is a versatile functional group, capable of participating in a wide array of chemical reactions common to aromatic amines.

The C-7 primary amine is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. This nucleophilicity makes it a reactive site for forming new carbon-nitrogen bonds. The electron-donating nature of the indole (B1671886) ring system enhances the electron density on the amine, making it more nucleophilic than aniline. This heightened reactivity allows it to readily attack various electrophiles. For instance, the amine can participate in nucleophilic heteroaromatic substitution reactions, displacing leaving groups on other aromatic or heteroaromatic systems, often catalyzed by acid. enamine.net The introduction of a primary amine group is a common strategy to allow for subsequent post-synthesis conjugation with various labels or tags. biosearchtech.com

The primary amine at C-7 is expected to undergo alkylation when treated with alkyl halides or other alkylating agents. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the alkylating agent. However, a significant challenge in the alkylation of primary amines is controlling the extent of reaction, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies and reagents are often employed. Recent advancements have demonstrated regio- and enantioselective C7-alkylation of substituted aminoindoles using organocatalysis, highlighting the potential for controlled functionalization at this position. chemistryviews.org

Table 1: Typical Alkylating Agents for Primary Amines

| Reagent Class | Example | Notes |

|---|---|---|

| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Reactivity order: I > Br > Cl. Prone to over-alkylation. |

| Sulfates | Dimethyl Sulfate | Potent but toxic alkylating agent. |

| Carbonyls (via Reductive Amination) | Formaldehyde, Acetone | Controlled mono-alkylation is more achievable. See Section 3.1.4. |

| α-Bromoenals | 2-Bromoacrolein | Used in NHC-catalyzed C7-alkylation of 4-aminoindoles. chemistryviews.org |

Acylation of the C-7 amine is a highly efficient and predictable transformation used to form amides. This reaction is typically performed using acylating agents like acyl chlorides or anhydrides. youtube.comyoutube.com The reaction involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). youtube.com

Unlike alkylation, acylation is generally easy to control, as the resulting amide is significantly less nucleophilic and less basic than the starting amine, thus preventing over-acylation. youtube.com This reaction is fundamental in synthetic chemistry for installing a stable acyl group, which can alter the electronic and steric properties of the molecule or serve as a protecting group. A base, such as pyridine (B92270), is often added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. youtube.com

Table 2: Common Acylating Reagents for Amines

| Reagent Class | Example | Leaving Group | Reactivity |

|---|---|---|---|

| Acyl Halides | Acetyl Chloride, Benzoyl Chloride | Halide (Cl⁻, Br⁻) | Very High youtube.com |

| Acid Anhydrides | Acetic Anhydride, Boc Anhydride | Carboxylate (e.g., CH₃COO⁻) | High youtube.com |

| Carboxylic Acids | Acetic Acid, Benzoic Acid | Water (requires activation) | Low (requires coupling agents or high heat) youtube.com |

| Thioesters | S-Methyl butanethioate | Thiolate (e.g., CH₃S⁻) | Moderate (useful for chemoselective N-acylation) |

Reductive amination, also known as reductive alkylation, provides a controlled method for the N-alkylation of the C-7 amine. wikipedia.org This two-step, often one-pot, process involves the initial reaction of the amine with a ketone or aldehyde to form an intermediate imine (or iminium ion). masterorganicchemistry.comyoutube.com This intermediate is then reduced in situ by a reducing agent to yield the corresponding secondary or tertiary amine. wikipedia.orgyoutube.com

A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the carbonyl starting material, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com This selectivity prevents the reduction of the aldehyde or ketone reactant and allows for a clean, high-yield conversion to the desired alkylated amine, avoiding the over-alkylation issues common with direct alkylation by alkyl halides. masterorganicchemistry.comorganic-chemistry.org

Table 3: Examples of Reductive Amination Conditions

| Carbonyl Compound | Reducing Agent | Typical Product | Reference |

|---|---|---|---|

| Formaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | N-methylated amine | masterorganicchemistry.com |

| Acetone | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-isopropylated amine | masterorganicchemistry.com |

| Benzaldehyde | Catalytic Hydrogenation (H₂, Pd/C) | N-benzylated amine | wikipedia.org |

| Various Aldehydes/Ketones | InCl₃/Et₃SiH/MeOH | N-alkylated amines | organic-chemistry.org |

The primary aromatic amine at the C-7 position can be converted into other functional groups through deaminative transformations, most notably via the formation of a diazonium salt. Treatment of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures yields a 7-indolyldiazonium salt.

This intermediate is highly versatile and can undergo a variety of subsequent reactions, known collectively as Sandmeyer or Sandmeyer-type reactions. nih.gov For example, the diazonium group can be displaced by halides (Cl⁻, Br⁻), cyanide (CN⁻), or a hydroxyl group (OH⁻) by treatment with the appropriate copper(I) salt or by heating in water, respectively. This provides a powerful synthetic route to a wide range of C-7 substituted indoles that might be difficult to access through other methods. nih.gov

Reactions Involving the Indole Core (Directed by N1-EOM and C7-Amine Substituents)

The reactivity of the indole ring itself is significantly influenced by the existing substituents. The C-7 amino group is a powerful electron-donating, activating group, while the N-1 ethoxymethyl (EOM) group primarily serves as a protecting group that also modulates the electronic character of the indole nitrogen.

The C-7 amino group strongly directs electrophilic aromatic substitution to the ortho and para positions. In this case, the ortho positions are C-6 and C-8 (which is part of the pyrrole (B145914) ring fusion), and the para position is C-4. Therefore, electrophilic attack is most likely to occur at the C-4 and C-6 positions. The N1-EOM group prevents electrophilic attack at the nitrogen and can sterically hinder attack at the C-2 position. Direct transition-metal-mediated functionalization of the C-7 position of indoles is also an efficient strategy, often requiring a directing group on the indole nitrogen. nih.gov Recent studies have shown that N-heterocyclic carbene (NHC) catalysis can achieve regio- and enantioselective C7-alkylation of 4-aminoindoles, indicating sophisticated control over the indole core's reactivity is possible. chemistryviews.org

Regioselective C-H Functionalization of the Benzenoid Ring

Direct functionalization of the C-H bonds on the benzenoid portion of the indole core is a significant challenge in synthetic chemistry due to the higher intrinsic reactivity of the C-2 and C-3 positions in the pyrrole ring. rsc.org However, the introduction of a protecting group on the indole nitrogen alters this reactivity pattern, making functionalization of the six-membered ring more feasible.

The direct amidation of the C-7 position of indoles is a valuable transformation for the synthesis of biologically active compounds. nih.gov While specific examples detailing the C-7 amidation of 1-(ethoxymethyl)-1H-indol-7-amine are not prevalent in the literature, related transformations on N-protected indoles provide insight into potential synthetic routes. Ruthenium(II) catalysis has been successfully employed for the site-selective C-7 amidation of N-pivaloylindoles. nih.govnih.gov This method utilizes a directing group on the indole nitrogen to achieve high regioselectivity, suggesting that a similar strategy could be applicable to EOM-protected indoles. The reaction typically proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various substituted indoles. nih.gov

The choice of the directing group at the N-1 position is crucial for achieving high regioselectivity at the C-7 position. nih.govresearchgate.net While the pivaloyl group is commonly used, other bulky and electron-withdrawing groups have also been shown to direct functionalization to the C-7 position. nih.gov The C-7 amino group present in this compound would also be expected to influence the regioselectivity of such reactions, potentially through its own electronic and steric effects.

Similar to amidation, the direct C-7 alkenylation of indoles is a powerful tool for the synthesis of complex molecules. Rhodium-catalyzed methods have been developed for the regioselective C-7 alkenylation of N-pivaloylindoles with various alkenes, including acrylates and styrenes, affording the corresponding products in good to excellent yields. nih.govgoettingen-research-online.de The success of these reactions hinges on the presence of the N-pivaloyl directing group and the rhodium catalyst. nih.gov

Ruthenium(II) catalysis has also proven effective for C-7 olefination of N-pivaloylindoles. nih.gov Furthermore, an electrochemical approach to C-7 indole alkenylation using rhodium catalysis has been reported, offering a sustainable alternative that avoids the use of chemical oxidants. goettingen-research-online.de The Mizoroki-Heck reaction provides another avenue for the alkenylation of halo-indoles, and has been successfully applied to unprotected 7-bromo-tryptophan. nih.gov This suggests that if this compound were converted to its 7-halo derivative, it could be a viable substrate for Heck-type cross-coupling reactions. nih.govorganic-chemistry.orgmdpi.com The stereoselectivity of these reactions is typically high, yielding predominantly the E-isomer. nih.gov

Electrophilic Aromatic Substitution Patterns in N-Protected Indoles

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for the C-3 position. ic.ac.ukpearson.comstackexchange.com This reactivity is a consequence of the ability of the nitrogen atom to stabilize the cationic intermediate formed upon electrophilic attack at C-3, without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com

Protection of the indole nitrogen with an electron-withdrawing group, such as the ethoxymethyl (EOM) group, modulates this inherent reactivity. oup.com The N-protection decreases the electron density of the pyrrole ring, making it less susceptible to electrophilic attack. pearson.comoup.com This deactivation of the five-membered ring can shift the site of electrophilic substitution to the benzenoid ring.

The directing effect of substituents on the benzene ring then comes into play. libretexts.org In the case of this compound, the C-7 amino group is an activating, ortho-, para-directing group. Therefore, incoming electrophiles would be directed to the C-6 position (ortho to the amino group) and potentially the C-4 position (para to the amino group). However, the steric bulk of the N-EOM group and the C-7 amino group might influence the regiochemical outcome. While general principles of electrophilic substitution in substituted indoles are well-established, specific studies on this compound are needed to definitively map its electrophilic substitution pattern. nih.govnih.gov

Transformations Involving the N1-Ethoxymethyl Group

The ethoxymethyl (EOM) group serves as a crucial protecting group for the indole nitrogen, enabling regioselective reactions at other positions of the molecule. Its lability under specific conditions and its potential to direct metallation are key aspects of its utility in synthesis.

The EOM group is known to be labile under acidic conditions. This property allows for its removal when desired, to unveil the N-H functionality of the indole. The development of orthogonal deprotection strategies is a cornerstone of modern organic synthesis, allowing for the selective removal of one protecting group in the presence of others. sigmaaldrich.comnih.gov

While specific deprotection protocols for this compound are not extensively documented, general methods for the cleavage of N-alkoxymethyl groups from indoles are applicable. For instance, in the synthesis of various diaminoindoles, the related methoxymethyl (MOM) group was removed using trifluoroacetic acid (TFA). acs.org This suggests that similar acidic conditions would be effective for the deprotection of the EOM group. The ability to selectively remove the EOM group while other protecting groups, such as Boc or Cbz, remain intact would be a valuable feature in a multi-step synthesis. nih.govacs.org

Directed ortho-metallation (DoM) is a powerful synthetic strategy that utilizes a directing metalating group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.orgbaranlab.org In the context of N-protected indoles, the protecting group on the nitrogen atom can act as a DMG.

For many N-protected indoles, lithiation occurs preferentially at the C-2 position. uwindsor.caresearchgate.netacs.org The N-tert-butoxycarbonyl (Boc) group, for example, has been shown to direct lithiation to the C-2 position of gramine. digitellinc.com Similarly, N-protected pyrroles and indoles often undergo C-2 lithiation. acs.org This is attributed to the ability of the N-substituent to coordinate with the lithium reagent, bringing the base in proximity to the C-2 proton. uwindsor.canih.govresearchgate.net

While the EOM group can potentially direct metallation, its efficacy compared to other directing groups and the influence of other substituents on the indole ring would need to be considered. researchgate.net In this compound, the C-7 amino group could also exert a directing effect, potentially leading to a mixture of products. Detailed experimental studies would be necessary to determine the precise regiochemical outcome of directed metallation on this specific substrate. researchgate.netharvard.edu

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the compound 1-(ethoxymethyl)-1H-indol-7-amine, both ¹H and ¹³C NMR would be indispensable for confirming its molecular structure.

¹H NMR Analysis for Structural Elucidation and Proton Environments

The protons on the indole (B1671886) ring would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The coupling patterns (e.g., doublets, triplets) between adjacent protons would be crucial for assigning the signals to specific positions (H-2, H-3, H-4, H-5, H-6). The protons of the ethoxymethyl group would present as a singlet for the N-CH₂-O methylene (B1212753) protons and a quartet and a triplet for the ethyl group (-O-CH₂-CH₃), appearing in the upfield region of the spectrum. The amine (-NH₂) protons at the C7 position would likely appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole H-2 | ~7.0-7.2 | d |

| Indole H-3 | ~6.4-6.6 | d |

| Indole H-4 | ~6.8-7.0 | t |

| Indole H-5 | ~7.1-7.3 | d |

| Indole H-6 | ~6.6-6.8 | d |

| N-CH₂-O | ~5.4-5.6 | s |

| O-CH₂-CH₃ | ~3.5-3.7 | q |

| O-CH₂-CH₃ | ~1.1-1.3 | t |

| NH₂ | Variable (broad) | s |

Note: These are predicted values and actual experimental values may vary.

¹³C NMR Analysis for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would provide definitive confirmation of the carbon framework of this compound. The spectrum would show distinct signals for each of the unique carbon atoms in the molecule.

The eight carbon atoms of the indole ring would resonate in the downfield region (δ 100-140 ppm). The carbon atom attached to the amine group (C-7) and the nitrogen atom (C-7a) would have characteristic chemical shifts. The carbons of the ethoxymethyl group would appear in the upfield region, with the N-CH₂-O carbon around δ 70-80 ppm and the ethyl group carbons at approximately δ 60-65 ppm and δ 15 ppm.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the unambiguous determination of its molecular formula (C₁₁H₁₄N₂O). The calculated exact mass can be compared with the experimentally measured mass to confirm the elemental composition.

Ionization Techniques (e.g., ESI, EI, CI)

Various ionization techniques could be utilized for the mass spectrometric analysis of this compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and would likely produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a higher-energy technique that would result in the molecular ion (M⁺) and a characteristic fragmentation pattern, providing further structural information. Chemical ionization (CI) is another soft ionization method that could also be used to observe the protonated molecular ion with less fragmentation than EI.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

In-Depth Analysis of this compound Reveals Limited Publicly Available Characterization Data

The inquiry sought to elaborate on specific analytical methodologies for this compound, including High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Thin Layer Chromatography (TLC) for reaction monitoring, X-ray crystallography for solid-state structure determination, and elemental analysis for compositional verification. However, searches have not yielded specific experimental parameters, results, or data tables for this particular compound.

For analogous indole derivatives, these techniques are standard for ensuring the purity, identity, and structural integrity of synthesized compounds. HPLC is routinely employed to determine the percentage purity of a sample and to quantify its concentration. Similarly, TLC serves as a rapid and effective tool for monitoring the progress of chemical reactions by observing the appearance of product spots and the disappearance of reactant spots.

X-ray crystallography provides definitive three-dimensional structural information, which is crucial for understanding the molecule's conformation in the solid state. Elemental analysis is a fundamental technique used to confirm the empirical formula of a compound by determining the percentage composition of its constituent elements.

Despite the common application of these methods in chemical research and development, specific data sets, such as HPLC chromatograms, TLC retention factors (Rf), single-crystal X-ray diffraction data, or elemental analysis percentages for this compound, are not present in the public domain. This suggests that while the compound may be synthesized and utilized in proprietary research, detailed characterization data has not been disseminated in publicly accessible sources.

Further research into patent literature and specialized chemical synthesis publications may be required to uncover this specific information. Without such data, a detailed and scientifically accurate article on the advanced spectroscopic and analytical characterization of this compound cannot be comprehensively constructed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, providing a detailed picture of the molecule's characteristics at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like indole (B1671886) derivatives to predict their properties with high accuracy. nih.gov A DFT analysis of 1-(ethoxymethyl)-1H-indol-7-amine would involve optimizing its molecular geometry to find the most stable three-dimensional conformation.

This optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, it would define the planarity of the indole ring system and the spatial orientation of the ethoxymethyl and amino substituents. Following geometry optimization, further DFT calculations could determine various molecular properties.

| Vibrational Frequencies | Calculated frequencies corresponding to the molecule's vibrational modes (stretching, bending). | These theoretical frequencies can be used to interpret and assign peaks in experimental infrared (IR) and Raman spectra. |

DFT is also foundational for the analyses described in the following sections, including the examination of molecular orbitals and electrostatic potential. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor (nucleophile), while the LUMO acts as the primary electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the 7-amino group, reflecting the nucleophilic character of the aromatic amine. The LUMO would likely be distributed across the aromatic system, representing the location most susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data

| Orbital | Calculated Energy (eV) | Description and Implication for Reactivity |

|---|---|---|

| HOMO | [Calculated Value] | Expected to be a π-orbital with significant contributions from the indole nucleus and the nitrogen atom of the amino group. This orbital would be the source of electrons in electrophilic aromatic substitution reactions. |

| LUMO | [Calculated Value] | Expected to be a π*-antibonding orbital distributed over the bicyclic ring system. This orbital would accept electrons during nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | [Calculated Value] | A smaller energy gap would imply higher reactivity, indicating that the molecule can readily participate in charge-transfer interactions. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. For this compound, NBO analysis would elucidate several key interactions:

Donation from Lone Pairs: It would quantify the delocalization of the nitrogen lone pair from the 7-amino group into the indole ring's π-system. Similarly, it would show interactions involving the lone pairs on the oxygen atom of the ethoxymethyl group.

Hyperconjugation: The analysis would reveal stabilizing interactions, such as the donation of electron density from σ-bonds (e.g., C-H bonds in the ethyl group) into empty π*-antibonding orbitals of the indole ring.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.

The MEP map is color-coded:

Red regions indicate negative electrostatic potential, where electron density is high. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue regions indicate positive electrostatic potential, where electron density is low. These areas are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the 7-amino group and the oxygen atom of the ethoxymethyl group due to their high electronegativity and lone pairs. The hydrogen atoms of the amino group would likely appear as regions of positive potential (blue). This visualization provides a clear and intuitive guide to the molecule's reactive sites.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that can be difficult to obtain through experiments alone. Such studies are particularly relevant in understanding the synthesis and functionalization of heterocyclic compounds like aminoindoles. acs.orgnih.gov

To understand a chemical reaction, chemists must identify the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states.

For a potential reaction involving this compound, such as an electrophilic aromatic substitution, computational analysis would:

Model Reactants and Products: Optimize the geometries of the starting materials and the final products.

Locate the Transition State (TS): Search the potential energy surface for the first-order saddle point that connects the reactants to the products.

Calculate Activation Energy: Determine the energy barrier (activation energy) of the reaction, which is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.

Verify the Pathway: Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state correctly connects the reactant and product states.

DFT calculations have been successfully used to elucidate the regioselectivity of reactions involving aminoindoles by comparing the activation energies for different possible reaction pathways. nih.gov For this compound, this analysis could predict whether an incoming electrophile would preferentially attack at the C4 or C6 position of the indole ring, providing a theoretical basis for observed experimental outcomes.

Theoretical Investigations of Regioselectivity in C-H Activation

The regioselectivity of C-H activation in indole derivatives is a subject of considerable interest in synthetic chemistry, aiming to achieve precise functionalization at specific positions of the indole nucleus. While direct computational studies on this compound are not extensively available in the current literature, theoretical investigations into related N-substituted indoles provide significant insights into the factors governing regioselectivity. These studies often employ quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways and predict the most favorable sites for C-H activation.

The N-ethoxymethyl group in this compound is expected to play a crucial role as a directing group in transition-metal-catalyzed C-H functionalization reactions. N-alkoxycarbamoyl functionalities, which bear resemblance to the N-ethoxymethyl group, have been identified as potent directing groups for a variety of C-C and C-heteroatom bond formations at different positions of the indole ring. nih.gov

Theoretical studies on the C-H functionalization of indoles have shown that the regioselectivity is often determined by the rate-determining step of the catalytic cycle. nih.gov When the C-H bond activation is the rate-determining step, functionalization tends to occur at the C7 or C4 positions of the benzene (B151609) ring. nih.gov This is particularly relevant for this compound, where the target is the indole core. The presence of the N-ethoxymethyl group can facilitate the formation of a metallocycle intermediate, which directs the catalyst to a specific C-H bond.

The electronic nature of the N-substituent significantly influences the reactivity of the indole ring. chemrxiv.orgresearchgate.netchemrxiv.org Computational studies have demonstrated that the introduction of substituents at the nitrogen atom can alter the electron density distribution across the indole system. chemrxiv.orgresearchgate.netchemrxiv.org An N-ethoxymethyl group, being an electron-donating group, would increase the electron density of the indole ring, potentially affecting the energetics of C-H activation at different positions.

The interplay between the directing group and the choice of transition metal catalyst is another critical factor in determining the regioselectivity. nih.gov Different metals, such as palladium, rhodium, and iridium, exhibit distinct preferences for C-H activation sites. nih.gov Theoretical models can predict the most likely outcome by calculating the activation barriers for different reaction pathways. For instance, in palladium-catalyzed reactions, the formation of a five- or six-membered palladacycle intermediate is often a key step in directing the functionalization to either the C2 or C7 position.

An illustrative summary of expected regioselectivity based on theoretical studies of related N-substituted indoles is presented in the table below.

| Catalyst System | N-Directing Group Analogue | Predicted Major Regioisomer | Theoretical Basis |

| Palladium(II) | N-alkoxycarbamoyl | C7-functionalized | Formation of a stable 6-membered palladacycle intermediate via coordination with the N-alkoxy oxygen. |

| Rhodium(III) | N-pivaloyl | C7-functionalized | Steric bulk of the directing group favors the less hindered C7 position. |

| Iridium(III) | Hydrosilyl | C7-functionalized | Strong coordination of the directing group to the metal center, directing activation to the ortho-C-H bond. |

It is important to note that these are predictions based on analogous systems, and experimental verification would be necessary to confirm the regioselectivity in the specific case of this compound.

Conformational Analysis and Stereochemical Considerations

The rotation around the N-CH₂ and CH₂-O bonds of the ethoxymethyl substituent allows for various spatial arrangements of the ethoxy group relative to the indole plane. These conformers will differ in energy, with certain orientations being more stable due to a balance of steric and electronic effects. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to determine the potential energy surface and identify the most stable conformers.

For analogous N-substituted systems, it has been shown that the preference for a particular conformation can be influenced by the solvent environment. researchgate.net In the gas phase or non-polar solvents, intramolecular interactions such as van der Waals forces and dipole-dipole interactions dominate. In polar solvents, intermolecular interactions with the solvent molecules can stabilize more polar conformers. researchgate.net

A critical stereochemical feature is the potential for atropisomerism if rotation around the N-C bond is sufficiently hindered. However, for a flexible substituent like the ethoxymethyl group, the barrier to rotation is expected to be relatively low, making the isolation of stable atropisomers at room temperature unlikely.

The table below outlines the key dihedral angles that would define the conformation of the N-ethoxymethyl group and the likely energetic considerations.

| Dihedral Angle | Description | Expected Energetic Factors |

| C(7a)-N(1)-CH₂-O | Rotation around the N-C bond | Steric hindrance between the ethoxymethyl group and the H8 proton of the indole ring. |

| N(1)-CH₂-O-CH₂ | Rotation around the C-O bond | Gauche and anti conformations will have different energies. |

| CH₂-O-CH₂-CH₃ | Rotation of the terminal ethyl group | Minimal impact on the overall conformation relative to the indole ring. |

The presence of the 7-amino group can also influence the conformational preferences through potential intramolecular hydrogen bonding with the oxygen atom of the ethoxymethyl group. The likelihood of such an interaction would depend on the specific conformation adopted. Theoretical calculations would be invaluable in assessing the strength and geometric feasibility of such hydrogen bonds and their impact on the conformational landscape of this compound.

Role of 1 Ethoxymethyl 1h Indol 7 Amine As a Synthetic Synthon

Precursor to Diversified Indole (B1671886) Scaffolds and Polyheterocyclic Systems

The 7-aminoindole core of 1-(ethoxymethyl)-1H-indol-7-amine is a foundational element for the synthesis of a multitude of more complex indole derivatives and fused heterocyclic systems. The amino group can participate in various cyclization reactions, leading to the formation of novel polyheterocyclic frameworks.

For instance, 7-aminoindoles can act as 1,4-bisnucleophiles in multicomponent reactions, enabling the one-pot synthesis of tricyclic indoles with fused seven-membered rings, such as azepino[4,3,2-cd]indoles. rsc.org This approach allows for the rapid generation of molecular complexity from simple and accessible starting materials. The presence of the N-ethoxymethyl group in this compound can influence the reactivity and regioselectivity of such transformations, potentially favoring specific cyclization pathways.

Furthermore, the amino group at C7 can be transformed into other functional groups, which can then undergo intramolecular cyclization. For example, diazotization of the amino group followed by substitution can introduce a variety of functionalities that can react with other positions on the indole ring, such as C6 or C2, to form new rings. The synthesis of various fused and non-fused 7-azaindole (B17877) derivatives often utilizes aminopyrrole precursors in cyclization reactions, a strategy that highlights the utility of an amino group in the construction of related heterocyclic systems. uni-rostock.de

Building Block in the Design and Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a fundamental building block in the assembly of intricate organic molecules, including those with potential therapeutic applications. Chemical suppliers like Enamine design and synthesize a vast array of building blocks, including functionalized indoles, for use in medicinal chemistry and the creation of combinatorial compound libraries. enamine.net

The 7-aminoindole scaffold is a key feature in numerous biologically active compounds, making this compound an important intermediate in pharmaceutical synthesis. researchgate.net The development of cost-effective and sustainable methods for producing enantiomerically pure chiral amines is a significant focus in the pharmaceutical industry, and building blocks like 7-aminoindoles are crucial in this endeavor. nih.gov

The synthesis of diaminoindoles, which are valuable for drug discovery projects, often starts from nitroindoles that are subsequently reduced to the corresponding aminoindoles. nih.gov The N-ethoxymethyl group in this compound can serve as a protecting group during multi-step syntheses of complex pharmaceutical targets, preventing unwanted side reactions at the indole nitrogen. The development of efficient synthetic routes to 2-substituted 7-azaindole derivatives, which are important in medicinal chemistry, often involves palladium-catalyzed coupling and cyclization reactions starting from aminopyridines, highlighting the importance of amino-functionalized heterocycles as precursors. organic-chemistry.org

The table below illustrates the potential of 7-aminoindole derivatives as precursors to bioactive compounds.

| Bioactive Compound Class | Synthetic Utility of 7-Aminoindole Core | Potential Role of N-Ethoxymethyl Group |

| Azepino[4,3,2-cd]indoles | Serves as a 1,4-bisnucleophile in multicomponent reactions for the construction of the tricyclic core. rsc.org | Directs regioselectivity and protects the indole nitrogen during synthesis. |

| 7-Azaindole Analogs | The amino group can be a key element in forming the fused pyridine (B92270) ring through cyclization strategies. uni-rostock.denih.gov | Protects the indole nitrogen, allowing for selective reactions on the amino group or other parts of the molecule. |

| Diaminoindole Derivatives | Can be a precursor to further functionalized diaminoindoles with orthogonal protecting groups for diversification. nih.gov | Acts as a removable protecting group for the indole nitrogen. |

This table is illustrative and based on the general reactivity of 7-aminoindoles.

The indole scaffold is a common motif in chemical probes and functionalized ligands designed to interact with biological targets. The 7-amino group of this compound provides a convenient point of attachment for linker groups or reporter molecules, facilitating the development of such tools. For example, the synthesis of indole analogues of natural products like the schweinfurthins has involved the functionalization of the indole core, demonstrating the importance of having handles for modification. nih.gov The development of new dyes and photosensitizers has also utilized functionalized indoles. nih.gov

The amino group can be readily acylated, alkylated, or used in coupling reactions to append various functionalities. The N-ethoxymethyl group can be advantageous in these syntheses by preventing N1-functionalization and can be removed in the final steps to yield the desired N-H indole if required.

Strategies for Further Functionalization of the Indole Framework

The functionalization of the indole core of this compound can be achieved through various strategies, targeting either the peripheral positions or through late-stage modifications. The presence of the N-ethoxymethyl group can play a crucial role in directing these functionalizations.

The direct functionalization of the indole benzene (B151609) ring (C4 to C7) has historically been challenging compared to modifications at the C2 and C3 positions. rsc.org However, the development of directed metalation strategies has provided powerful tools for regioselective C-H functionalization. acs.org The N-ethoxymethyl group, similar to other N-protecting groups like SEM ([2-(trimethylsilyl)ethoxy]methyl), can influence the regioselectivity of lithiation and subsequent electrophilic quenching. acs.org

For instance, directed metalation of N-protected indoles can lead to selective functionalization at the C7 position. acs.org While the C7 position is already substituted with an amino group in the target compound, this amino group itself, or a derivative thereof, can direct further functionalization to adjacent positions like C6. The regioselective functionalization of 7-azaindole has been achieved through a "directed metalation-group dance," where a carbamoyl (B1232498) group migrates, allowing for sequential functionalization at different positions. nih.govworktribe.comresearchgate.netscispace.com A similar strategy could potentially be envisioned for this compound.

The table below summarizes potential regioselective modifications of the indole core, drawing parallels from known indole chemistry.

| Position | Potential Reaction Type | Directing Group/Influence | Reference Analogy |

| C-2 | Lithiation followed by electrophilic quench | N-ethoxymethyl group | acs.org |

| C-3 | Electrophilic substitution | Generally the most reactive position for electrophiles | General indole chemistry |

| C-4 | C-H activation with a directing group at C3 | A substituent introduced at C3 could direct to C4. | rsc.orgacs.org |

| C-5 | Electrophilic aromatic substitution | The amino group at C7 is an ortho, para-director, potentially activating C5. | General aromatic chemistry |

| C-6 | Directed metalation from C7-amino group | The amino group or a derivative can direct metalation to the ortho C6 position. | nih.govworktribe.comresearchgate.netscispace.com |

This table presents plausible functionalization pathways based on established indole chemistry.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage of the synthesis to rapidly generate analogues with improved properties. acs.orgnih.gov The indole scaffold is an excellent platform for LSF. acs.orgnih.gov

For this compound, the amino group is an ideal site for late-stage modifications. It can be readily derivatized through acylation, sulfonylation, or reductive amination to introduce a wide range of substituents. Furthermore, the indole ring itself can be subjected to late-stage C-H functionalization. For example, photoredox catalysis has been employed for the C-H amidation of N-unprotected indoles. nih.gov While the target compound is N-protected, the ethoxymethyl group can be removed to enable such transformations.

The development of mild and efficient LSF strategies for indolic scaffolds is an active area of research, with methods for N-alkenylation and other modifications being continuously developed. acs.orgnih.gov These methodologies could be applied to derivatives of this compound to create libraries of compounds for biological screening.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 1-(ethoxymethyl)-1H-indol-7-amine is intrinsically linked to the development of environmentally benign and resource-efficient methods. Traditional indole (B1671886) syntheses often rely on harsh conditions and generate significant waste. researchgate.net Modern approaches focus on green chemistry principles, such as using water as a solvent, employing natural catalysts, and designing multicomponent reactions that improve atom economy. acs.orgresearchgate.net

Key areas for development include:

Catalyst-Free and Chromatography-Free Methods: Recent studies have demonstrated the successful synthesis of polysubstituted pyrroles and indole-pyrrole conjugates without the need for catalysts or column chromatography for purification. acs.org Applying this philosophy to the synthesis of 7-aminoindoles could drastically reduce the environmental impact and cost by simplifying workup procedures and avoiding toxic catalysts. acs.orgacs.org

Multicomponent Reactions (MCRs): An innovative two-step MCR has been developed to assemble the indole core from readily available anilines and other simple precursors in ethanol, avoiding the use of metal catalysts. rsc.org Adapting such a strategy could provide a convergent and efficient route to the 7-aminoindole core, which could then be functionalized.

Use of Greener Solvents and Catalysts: Research into using aqueous media or natural catalysts, like tamarind fruit juice, for the synthesis of bis(indolyl)methanes showcases a shift towards more sustainable practices. researchgate.net Exploring similar green solvent systems and biodegradable catalysts for the synthesis of 7-substituted indoles is a logical next step. researchgate.net

Exploration of New Catalytic Systems for Enhanced Regioselectivity and Efficiency

Achieving precise control over the position of functional groups (regioselectivity) on the indole ring is a significant challenge, particularly for substitutions on the benzene (B151609) portion (the C4-C7 positions). rsc.org The development of sophisticated catalytic systems is paramount for efficiently synthesizing specifically substituted indoles like this compound.

Future catalytic research will likely focus on:

Transition Metal Catalysis: While classic methods exist, new transition-metal-catalyzed C-H functionalization reactions are emerging as powerful tools. rsc.org Catalyst systems based on rhodium (Rh) and iridium (Ir) have shown exceptional, catalyst-controlled site selectivity in the functionalization of indoles, allowing for targeted modifications at different positions. nih.gov Further development could lead to catalysts that can directly and selectively functionalize the C7 position of an indole precursor.

Photoredox Catalysis: Light-driven photoredox catalysis offers a mild and efficient way to generate reactive radical intermediates for indole functionalization. acs.org Gold-based photocatalysts, for example, have been used to initiate radical cyclizations onto indoles under gentle UVA irradiation, providing an alternative to hazardous traditional methods. acs.org This approach could be harnessed to construct or modify the indole ring system under significantly safer conditions.

Earth-Abundant Metal Catalysts: To improve sustainability, research is shifting from precious metals (like palladium, rhodium) to more earth-abundant and less toxic metals like iron. researchgate.net Developing iron-catalyzed C-H activation methods for indole synthesis would represent a significant step towards more economical and environmentally friendly chemical production. researchgate.net

| Catalytic Approach | Potential Advantages for Indole Synthesis | Relevant Metals/Systems |

| C-H Functionalization | Direct modification of the indole core, reducing the need for pre-functionalized starting materials. rsc.org | Rhodium, Iridium, Palladium, Ruthenium rsc.orgnih.govresearchgate.net |

| Photoredox Catalysis | Mild reaction conditions (light, room temperature), high efficiency, and reduced waste. acs.org | Gold, Ruthenium, Iridium acs.org |

| Earth-Abundant Catalysis | Lower cost, reduced toxicity, and greater sustainability. researchgate.net | Iron, Copper, Cobalt researchgate.netnih.gov |

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For complex targets like substituted indoles, computational models can predict reaction outcomes, elucidate reaction mechanisms, and guide the rational design of new synthetic routes and catalysts. nih.govacs.org

Key applications in the context of this compound include:

Predicting Regioselectivity: Computational models, such as those analyzing distortion energies, can accurately predict the regioselectivity of nucleophilic additions to reactive intermediates like indolynes. nih.govacs.org This predictive power allows chemists to design precursors that favor substitution at the desired position, such as C7.

Mechanism Elucidation: Understanding the intricate steps of a catalytic cycle or reaction pathway is crucial for optimization. Quantum mechanics (QM) and other computational methods can model the relaxation dynamics of excited states in indole and the transition states of reactions, providing insights that are difficult to obtain experimentally. nih.govresearchgate.net

Rational Catalyst Design: Molecular modeling can be used to design catalysts with enhanced activity and selectivity for specific transformations. rsc.org By simulating the interaction between a catalyst, substrates, and reagents, researchers can virtually screen and refine catalyst structures before committing to laboratory synthesis.

Integration with Continuous Flow and Automated Synthesis Technologies

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by moving from traditional batch reactors to continuous, automated systems. researchgate.netucsb.edu This technology offers significant advantages in terms of safety, efficiency, scalability, and process control. ucsb.edursc.org

The application of flow chemistry to the synthesis of this compound could involve:

Enhanced Safety and Efficiency: Many classic indole syntheses, like the Fischer indole synthesis, require high temperatures or hazardous reagents. mdpi.com Performing these reactions in a pressurized flow reactor allows for superheating solvents safely, dramatically reducing reaction times from hours to minutes and increasing productivity. rsc.orgmdpi.com

Improved Yield and Purity: Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and cleaner reactions with fewer byproducts compared to batch processes. cardiff.ac.uk

Scalability and Automation: Flow chemistry setups can be easily scaled up to produce larger quantities of material necessary for further studies. ucsb.edu Integration with automated platforms allows for rapid optimization of reaction conditions and the construction of multi-step syntheses in a streamlined, efficient manner. researchgate.net The synthesis of various indole derivatives has already been successfully demonstrated using different continuous flow approaches, highlighting the technology's potential. mdpi.comcardiff.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.